molecular formula C15H18O4 B8539865 (2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)-methanol CAS No. 845276-38-2

(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)-methanol

Cat. No. B8539865
CAS RN: 845276-38-2
M. Wt: 262.30 g/mol
InChI Key: PGNVWUKZOFCMFC-UHFFFAOYSA-N
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Description

The compound “(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)-methanol” is a small molecule with the molecular formula C19H22N4O3 . It is also known as Iclaprim .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a chromen ring, and a pyrimidine ring . The chromen ring is a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position . The compound has a molecular weight of 354.41 .


Physical And Chemical Properties Analysis

The compound is a yellow solid . It has a molecular weight of 354.41 and a molecular formula of C19H22N4O3 . The InChI key for the compound is HWJPWWYTGBZDEG-UHFFFAOYSA-N .

Mechanism of Action

The compound is an inhibitor of dihydrofolate reductase . It has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and vancomycin-resistant S. aureus and macrolide .

properties

CAS RN

845276-38-2

Product Name

(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)-methanol

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methanol

InChI

InChI=1S/C15H18O4/c1-17-13-7-10(8-16)11-5-6-12(9-3-4-9)19-14(11)15(13)18-2/h5-7,9,12,16H,3-4,8H2,1-2H3

InChI Key

PGNVWUKZOFCMFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl ester 2 (2 g, 6.2 mmol) was dissolved in 30 ml tetrahydrofurane and 2.7 ml of a 3.5-M solution of Red-Al (9.4 mmol) was added. The mixture was stirred at 40° C. for 3 hours. The solution was diluted with 100 ml of TBME and slowly quenched by addition of 50 ml of a 30% potassium-tartrate solution. The layers were separated and the organic solution was washed with brine (2 times 30 ml), dried over magnesium sulfate and concentrated. The pure alcohol 4 (1.34 g, 5.1 mmol) was obtained as a white-yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
3.5-M solution
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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